molecular formula C12H10ClF3N6O B2610041 2-{4-[[3-chloro-5-(trifluoromethyl)-2-pyridinyl](methyl)amino]-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl}acetonitrile CAS No. 860786-19-2

2-{4-[[3-chloro-5-(trifluoromethyl)-2-pyridinyl](methyl)amino]-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl}acetonitrile

Cat. No. B2610041
CAS RN: 860786-19-2
M. Wt: 346.7
InChI Key: DBOVOQOWFIWVEP-UHFFFAOYSA-N
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Description

The compound “2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinylamino]-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl}acetonitrile” is a complex organic molecule. It contains a pyridine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms. The pyridine ring is substituted with a trifluoromethyl group at the 5-position and a chloro group at the 3-position. This molecule also contains a 1,2,4-triazole ring, which is a five-membered ring with three nitrogen atoms and two carbon atoms .


Synthesis Analysis

The synthesis of such complex molecules often involves multiple steps and various chemical reactions. For instance, the synthesis of trifluoromethylpyridines, a key structural motif in this molecule, has been reported in the literature . The synthesis involves the use of various reagents and catalysts, and the reactions are typically carried out under controlled conditions to ensure the desired product is obtained .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroscopic techniques. For instance, Fourier-transform Infrared (FT-IR) and Fourier-transform Raman (FT-Raman) spectroscopy can be used to analyze the vibrational spectra of the molecule . Additionally, nuclear magnetic resonance (NMR) spectroscopy can be used to determine the chemical shifts of the hydrogen and carbon atoms in the molecule .


Chemical Reactions Analysis

The chemical reactions involving this compound can be complex and varied. For instance, the compound may undergo Pd-catalyzed coupling reactions . Additionally, the compound may participate in oxidative cyclization reactions, leading to the formation of new cyclic structures .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For instance, the presence of the trifluoromethyl group and the pyridine ring could influence the compound’s polarity, solubility, and reactivity .

Scientific Research Applications

Agrochemicals and Crop Protection

Trifluoromethylpyridines (TFMPs) and their derivatives play a crucial role in protecting crops from pests. The unique combination of the fluorine atom’s physicochemical properties and the pyridine moiety contributes to their effectiveness. Notably, fluazifop-butyl , the first TFMP derivative introduced to the agrochemical market, paved the way for more than 20 new TFMP-containing agrochemicals with ISO common names. These compounds help enhance crop yield and quality by controlling pests and diseases .

Functional Materials and Beyond

Beyond agrochemicals and pharmaceuticals, TFMPs may have novel applications in functional materials. Researchers continue to explore their properties and potential uses. As the field of fluorinated organic chemicals expands, we anticipate discovering more exciting applications for TFMP in the future .

Future Directions

Trifluoromethylpyridine derivatives, such as the compound , have found applications in the agrochemical and pharmaceutical industries . It is expected that many novel applications of these compounds will be discovered in the future .

properties

IUPAC Name

2-[4-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-methylamino]-3-methyl-5-oxo-1,2,4-triazol-1-yl]acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClF3N6O/c1-7-19-21(4-3-17)11(23)22(7)20(2)10-9(13)5-8(6-18-10)12(14,15)16/h5-6H,4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBOVOQOWFIWVEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)N1N(C)C2=C(C=C(C=N2)C(F)(F)F)Cl)CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClF3N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

37.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24820610
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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